4,6-Bis(diphenylphosphino)phenoxazine

Overview

Description

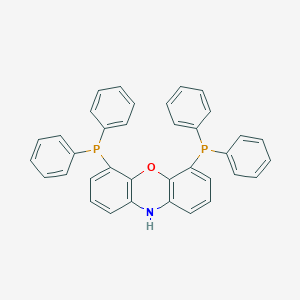

4,6-Bis(diphenylphosphino)phenoxazine is an organic compound with the molecular formula C36H27NOP2. It is a chelating bisphosphine ligand known for its large bite angle, which makes it highly effective in various catalytic processes. The compound is typically used in the preparation of metal complexes, which are essential in numerous chemical reactions and industrial applications .

Mechanism of Action

Target of Action

4,6-Bis(diphenylphosphino)phenoxazine, also known as 4,6-Bis(diphenylphosphino)-10H-phenoxazine, is a unique chelating bisphosphine compound . It primarily targets transition metals, forming complexes that are used in various organic synthesis reactions and in the preparation of catalysts .

Mode of Action

The compound interacts with its targets (transition metals) through coordination chemistry . The two phosphine groups in the molecule can form coordinate bonds with transition metals, resulting in the formation of metal complexes . These complexes can then participate in various chemical reactions, acting as catalysts to facilitate the reactions .

Biochemical Pathways

As a catalyst, it can influence the rate and selectivity of these reactions, thereby affecting the overall biochemical pathway .

Pharmacokinetics

As a biochemical reagent, its bioavailability would largely depend on the specific experimental or application context .

Result of Action

The primary result of the action of this compound is the formation of metal complexes that can act as catalysts . These catalysts can facilitate various organic synthesis reactions, leading to the production of desired organic compounds . Additionally, due to its unique molecular structure, the compound is also widely used as a fluorescent probe in biochemical and materials science research .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific details are not available in the search results, factors such as temperature, pH, and the presence of other chemicals (e.g., the specific transition metal for complex formation) would likely play significant roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(diphenylphosphino)phenoxazine typically involves the reaction of phenoxazine with diphenylphosphine. The process is carried out under inert gas conditions to prevent oxidation and degradation of the reactants and products. The reaction is usually performed in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(diphenylphosphino)phenoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The phenoxazine ring can undergo substitution reactions with various electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Substituted phenoxazine derivatives

Scientific Research Applications

4,6-Bis(diphenylphosphino)phenoxazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in the formation of metal complexes, which are crucial in catalytic processes such as hydroformylation and cross-coupling reactions

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates

Industry: The compound is used in the production of fine chemicals, agrochemicals, and dyestuffs

Comparison with Similar Compounds

Similar Compounds

XantPhos: Another bisphosphine ligand with a similar structure but different bite angle.

NiXantPhos: A derivative of XantPhos with nickel as the central metal.

DPEphos: A bisphosphine ligand with a different backbone structure

Uniqueness

4,6-Bis(diphenylphosphino)phenoxazine is unique due to its large bite angle, which provides high levels of linear-to-branched selectivity in catalytic processes. This property makes it highly effective in reactions such as hydroformylation and cross-coupling, where selectivity is crucial .

Biological Activity

4,6-Bis(diphenylphosphino)phenoxazine, commonly known as Nixantphos, is an organophosphorus compound with the molecular formula C36H27NOP2. This compound is primarily recognized for its role as a chelating bisphosphine ligand in coordination chemistry. Its unique structural features and properties make it a significant player in various biological and catalytic applications.

Structural Characteristics

Nixantphos features a large bite angle due to the spatial arrangement of its diphenylphosphino groups, which enhances its ability to form stable metal complexes. The P⋯P distance typically ranges from 4.1453 to 4.263 Å, crucial for its coordination behavior with transition metals . This structural characteristic is pivotal for its effectiveness in catalyzing reactions and influencing biological pathways.

Nixantphos operates primarily through coordination with transition metals, forming complexes that are essential in catalytic processes such as hydroformylation and cross-coupling reactions. In biological contexts, these metal complexes can interact with various biomolecules, potentially influencing enzymatic activities and cellular processes.

Biological Applications

- Catalysis in Organic Synthesis : Nixantphos is extensively used as a ligand in metal-catalyzed reactions, facilitating the synthesis of biologically active compounds.

- Pharmaceutical Development : The compound plays a role in synthesizing drug intermediates and active pharmaceutical ingredients (APIs), contributing to the development of therapeutic agents .

- Biochemical Probes : Nixantphos has been utilized in the design of luminescent probes for biological imaging and sensing applications .

Case Studies

Several studies have highlighted the biological activity of Nixantphos:

- Catalytic Activity : A study demonstrated that Nixantphos effectively catalyzes hydroformylation reactions with high selectivity and yield when coordinated with rhodium catalysts. The resulting products showed potential as intermediates in drug synthesis .

- Luminescent Probes : Research indicated that Nixantphos-based complexes exhibit significant photoluminescence properties, making them suitable for use as probes in biological assays. These complexes displayed enhanced quantum yields compared to other ligands, indicating their potential for applications in bioimaging .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C36H27NOP2 |

| Bite Angle | Large due to diphenylphosphino groups |

| P⋯P Distance | 4.1453 - 4.263 Å |

| Applications | Catalysis, pharmaceuticals, biochemical assays |

| Key Findings | Effective in hydroformylation; luminescent probes |

Properties

IUPAC Name |

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWZLYXRAOXOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27NOP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390703 | |

| Record name | 4,6-Bis(diphenylphosphino)phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261733-18-0 | |

| Record name | 4,6-Bis(diphenylphosphino)phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Bis(diphenylphosphino)-10H-phenoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural feature of 4,6-bis(diphenylphosphino)phenoxazine (Nixantphos) relevant to its applications?

A1: The most crucial structural feature of Nixantphos is the intramolecular distance between its two phosphorus atoms (P⋯P distance), which typically ranges from 4.1453 to 4.263 Å, as observed in various crystallographic studies. [, , ] This distance plays a significant role in its coordination chemistry and catalytic activity.

Q2: How does the structure of Nixantphos influence its coordination behavior with metals?

A2: The P⋯P distance in Nixantphos allows it to act as a wide-bite ligand, meaning it can chelate to metal centers with a larger than usual bite angle. This property is particularly important for its use in catalytic reactions, where the geometry of the metal center can significantly impact activity and selectivity. [, , ]

Q3: What type of catalytic reactions has Nixantphos been successfully employed in?

A3: Nixantphos, often complexed with rhodium, has demonstrated efficacy as a ligand in hydroformylation reactions, enabling the conversion of alkenes into aldehydes. [] It has also been incorporated into heteroleptic Cu(I) photosensitizers, showing promise for applications in solar fuels production. []

Q4: How does modification of the Nixantphos structure affect its properties and applications?

A4: Introducing substituents to the Nixantphos core can significantly alter its properties. For instance, incorporating a tert-butyldimethylsilyl group leads to a slightly shorter P⋯P distance (4.1453 Å) compared to the parent compound. [] This modification can impact the coordination geometry and catalytic activity of the resulting metal complexes.

Q5: Can you elaborate on the role of Nixantphos in Cu(I) photosensitizers for solar fuel production?

A5: In these systems, Nixantphos acts as a redox-active diphosphine ligand within a heteroleptic Cu(I) complex. [] Upon visible light excitation, the complex undergoes a metal-to-ligand charge transfer (MLCT) process, generating an excited state capable of engaging in electron transfer reactions. This property makes Nixantphos-containing Cu(I) complexes promising candidates for facilitating light-driven chemical transformations relevant to solar fuel production.

Q6: Beyond catalysis, are there other areas where Nixantphos demonstrates unique properties?

A6: Yes, Nixantphos-based gold(I) complexes have shown interesting luminescent properties, exhibiting sensitivity to various stimuli like anions, solvents, temperature, and mechanical force. [] This responsiveness arises from the interplay between the gold(I) centers, the Nixantphos ligands, and the counterions within the complex. These findings highlight the potential of Nixantphos-containing compounds in developing new sensory materials.

Q7: What analytical techniques are typically employed to characterize Nixantphos and its derivatives?

A7: Common characterization techniques include single-crystal X-ray diffraction for structural determination, nuclear magnetic resonance (NMR) spectroscopy (particularly 31P NMR) for studying the coordination environment around the phosphorus atoms, and UV-Vis spectroscopy to investigate their light-absorbing properties. [, , ] Additionally, DFT calculations are often employed to complement experimental findings and provide insights into electronic structures and properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.